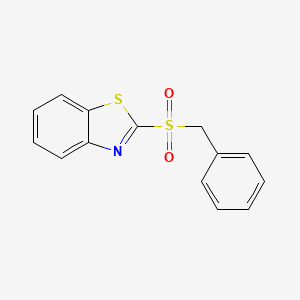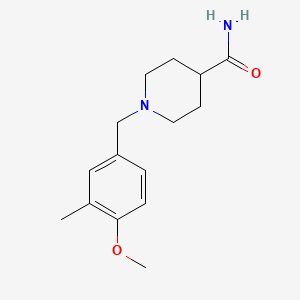
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of piperidine carboxamide compounds, which have been found to exhibit various biological activities.
作用机制
The exact mechanism of action of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy.
实验室实验的优点和局限性
One of the advantages of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is its broad range of biological activities, which make it a useful tool for investigating various physiological processes. However, one limitation of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is its relatively low potency compared to other compounds with similar activities. This can make it difficult to achieve therapeutic effects at lower doses.
未来方向
There are several potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to explore its potential as a therapeutic agent in humans.
Another area of interest is the development of more potent derivatives of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide. By modifying the structure of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide, it may be possible to increase its potency and improve its therapeutic efficacy.
Conclusion:
In conclusion, 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is a promising compound with a wide range of biological activities. Its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, make it an important target for future research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 1-(4-methoxy-3-methylbenzyl)piperidine with phosgene in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield the final product. This synthesis method has been optimized to produce high yields of pure 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide.
科学研究应用
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-12(3-4-14(11)19-2)10-17-7-5-13(6-8-17)15(16)18/h3-4,9,13H,5-8,10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXKOOLTQZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
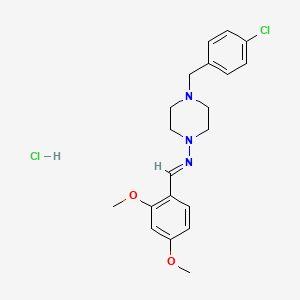
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
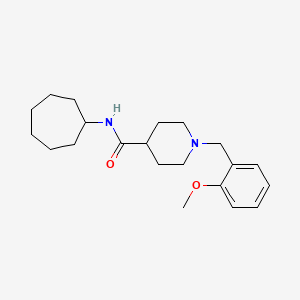
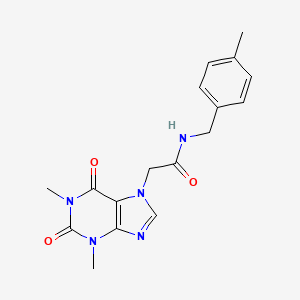
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)
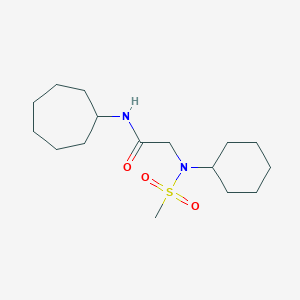
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
